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FR186054: A Departure from Kinase Inhibition
Reveals a Focus on Cholesterol Metabolism
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Compound of Interest

Compound Name: FR186054

Cat. No.: B1674014

Extensive investigation into the compound FR186054 reveals its primary biological activity is
not as a kinase inhibitor, but as a potent inhibitor of acyl-Coenzyme A:cholesterol
acyltransferase (ACAT). This finding redirects the scientific focus from cell signaling pathways
governed by kinases to the enzymatic regulation of cholesterol esterification.

Based on available scientific literature, FR186054 has been characterized as an orally active
ACAT inhibitor with a half-maximal inhibitory concentration (IC50) of 99 nM[1][2][3][4][5]. This
positions FR186054 as a tool for studying hypercholesterolemia and atherosclerosis,
conditions directly linked to the activity of ACAT[6]. The compound's demonstrated
hypocholesterolemic effects in animal models further solidify its role in the realm of cholesterol
metabolism research[1][3][4][5].

Contrary to the initial inquiry, a comprehensive search of scientific databases and chemical
depositories has yielded no evidence of FR186054 being profiled against a panel of kinases.
Consequently, a kinase selectivity profile, including quantitative data such as IC50 or Ki values
against various kinases, is not available. The absence of such data precludes the creation of a
detailed technical guide on its kinase selectivity, including experimental protocols for kinase
assays and visualizations of kinase signaling pathways.

The primary target of FR186054, ACAT, is a crucial enzyme in cellular cholesterol homeostasis.
It catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-
coenzyme A. This process is vital for the storage of cholesterol within cells and for its assembly
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into lipoproteins. The inhibition of ACAT by FR186054 therefore represents a direct intervention
in these fundamental aspects of lipid metabolism.

Understanding the True Target: Acyl-Coenzyme
A:Cholesterol Acyltransferase (ACAT)

To provide clarity on the established mechanism of action for FR186054, the following
information outlines the role of its known target, ACAT.

ACAT Inhibition and its Metabolic Consequences

The inhibition of ACAT by compounds such as FR186054 has significant implications for
cholesterol management within the body. By preventing the esterification and subsequent
storage of cholesterol, ACAT inhibitors can reduce the accumulation of cholesterol in various
tissues, including the arterial walls, a key factor in the development of atherosclerosis.

Below is a simplified representation of the metabolic pathway influenced by FR186054.

Cellular Cholesterol Metabolism

Fatty Acyl-CoA
Free Cholesterol

Esterification Cholesteryl Esters )

(Storage/Lipoprotein Assembly)

Inhibition

FR186054

Click to download full resolution via product page

Mechanism of FR186054 Action.
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In summary, while the initial request focused on the kinase selectivity of FR186054, the
available scientific evidence firmly establishes its identity as an ACAT inhibitor. This redirection
in understanding its mechanism of action is crucial for researchers and drug development
professionals investigating cholesterol metabolism and related cardiovascular diseases. All
inquiries for quantitative data and experimental protocols should therefore be directed towards
its activity as an ACAT inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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